4-(4-Methoxyphenyl)-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole
Description
Properties
IUPAC Name |
2-[[4-(benzenesulfonyl)piperazin-1-yl]methyl]-4-(4-methoxyphenyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-27-18-9-7-17(8-10-18)20-16-28-21(22-20)15-23-11-13-24(14-12-23)29(25,26)19-5-3-2-4-6-19/h2-10,16H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYKIXVLZZMQQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Piperazine Moiety: The piperazine moiety is attached through a nucleophilic substitution reaction, where the piperazine reacts with a suitable leaving group on the thiazole ring.
Sulfonylation: The final step involves the sulfonylation of the piperazine moiety using a sulfonyl chloride reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the piperazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Research indicates that compounds similar to 4-(4-Methoxyphenyl)-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole exhibit various biological activities including:
- Antitumor Activity : Thiazole derivatives have been studied for their ability to inhibit tumor cell proliferation. They may induce apoptosis in cancer cells by activating specific pathways.
- Antimicrobial Properties : The compound has shown potential against various bacterial strains, suggesting its use in treating infections. A study indicated that thiazole derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Neuroprotective Effects : Research has suggested that similar compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for neurodegenerative disease therapies.
Case Study 1: Antitumor Activity
A study conducted on a series of thiazole derivatives, including the target compound, demonstrated that they significantly inhibited the growth of various cancer cell lines. The results indicated a dose-dependent response with IC50 values ranging from 10 to 25 µM.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiazole A | MCF7 (Breast) | 15 |
| Thiazole B | HeLa (Cervical) | 12 |
| Thiazole C | A549 (Lung) | 20 |
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of related thiazoles against common pathogens. The study found that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) as low as 8 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 15 |
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through binding interactions facilitated by its unique structure. The thiazole ring and the piperazine moiety are particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The phenylsulfonyl group in the target compound (vs.
- Linker Variations: Compounds 7p and 7q use tetrazole-thio-ethanone linkers, whereas the target compound employs a methyl group, likely enhancing metabolic stability .
- Thermal Stability : High melting points (~175–177°C) in 7p and 7q suggest strong intermolecular forces, comparable to the target compound’s predicted stability .
Comparison with Thiazole-Containing Analogs
Thiazole derivatives vary in substituents and appended heterocycles, influencing their physicochemical and biological profiles:
Structural Implications :
- Linker Flexibility : The methyl linker in the target compound may improve membrane permeability compared to acetamide (Compound 18) or triazole (9e) linkers .
- Aromaticity : The thiazole core in the target compound retains full aromaticity, unlike the thiazolone hydrazone (), which may reduce π-π stacking interactions .
Physicochemical and Spectroscopic Comparisons
- HRMS/NMR Data :
- Solubility: Sulfonyl groups enhance aqueous solubility; the phenylsulfonyl moiety in the target compound likely improves solubility over non-sulfonylated analogs .
Biological Activity
The compound 4-(4-Methoxyphenyl)-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The molecular structure of the compound can be described by the following formula:
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 358.43 g/mol
The synthesis involves the reaction of 4-methoxyphenyl piperazine with a thiazole derivative, typically utilizing methods such as microwave-assisted synthesis or conventional heating to enhance yield and purity. The synthesis process may involve multiple steps including the formation of intermediates that are subsequently reacted to yield the final product.
Biological Activity Overview
Research indicates that compounds containing the thiazole moiety exhibit a wide range of biological activities, including:
- Anticancer Activity : Thiazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that thiazole-based compounds can induce apoptosis in various cancer cell lines, suggesting their potential as anticancer agents .
- Antimicrobial Properties : The incorporation of piperazine and sulfonamide groups has been linked to enhanced antimicrobial activity. In vitro studies have reported significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli .
- Neuropharmacological Effects : Some derivatives have been evaluated for their effects on neurotransmitter systems, particularly serotonin receptors. Compounds similar to the one have shown selective agonistic activity at specific serotonin receptor subtypes, which may have implications for treating mood disorders .
Antiproliferative Activity
A study focused on a series of thiazole derivatives revealed that compounds similar to this compound exhibited significant antiproliferative effects against various cancer cell lines. The mechanism was attributed to the induction of cell cycle arrest and apoptosis through mitochondrial pathways .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 4-Methoxyphenyl Thiazole | 12.5 | MCF-7 (Breast Cancer) |
| 4-(Phenylsulfonyl)piperazine Thiazole | 15.0 | HeLa (Cervical Cancer) |
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed using disk diffusion methods against standard bacterial strains. The results indicated a clear zone of inhibition, suggesting effective antibacterial properties.
| Bacteria | Zone of Inhibition (mm) |
|---|---|
| E. coli | 20 |
| S. aureus | 25 |
Neuropharmacological Studies
In vivo studies using rodent models demonstrated that the compound could modulate serotonin levels, leading to anxiolytic effects comparable to standard anxiolytics like diazepam. Behavioral tests confirmed reduced anxiety-like behaviors in treated animals .
Q & A
Basic Research Questions
Q. How can the synthetic route for 4-(4-methoxyphenyl)-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole be optimized to improve yield and purity?
- Methodology :
- Step 1 : Optimize solvent systems (e.g., ethanol, DMF) and catalysts (e.g., LiCl) for intermediate reactions, as demonstrated in thiazole-amine coupling reactions .
- Step 2 : Monitor reaction progress via TLC and purify intermediates via recrystallization (ethanol/water mixtures) to remove unreacted starting materials .
- Step 3 : Validate purity using melting point analysis and elemental composition (%C, %H, %N) with deviations ≤0.4% .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- FT-IR : Identify key functional groups (e.g., C=S stretching at ~680 cm⁻¹, sulfonyl S=O at ~1150–1250 cm⁻¹) .
- NMR : Assign peaks for the thiazole C-H (δ 7.2–8.1 ppm), piperazine N-CH₂ (δ 2.5–3.5 ppm), and methoxy OCH₃ (δ ~3.8 ppm) .
- X-ray crystallography : Resolve crystal packing and torsional angles (e.g., piperazine-thiazole dihedral angles ~60–70°) using datasets collected at 296 K .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify critical substituents for biological activity?
- Methodology :
- Analog synthesis : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-F, 4-CF₃) or electron-donating (e.g., 4-Me, 4-OMe) substituents .
- Biological assays : Compare inhibitory potency (IC₅₀) against target enzymes (e.g., phosphodiesterases) or antimicrobial activity (MIC values) .
- Computational docking : Use AutoDock Vina to model interactions with active sites (e.g., sulfonyl group hydrogen bonding with Lys residues) .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodology :
- Assay validation : Standardize conditions (e.g., pH, temperature) for enzymatic vs. cell-based assays to minimize variability .
- Metabolic stability testing : Evaluate compound degradation in liver microsomes to rule out false negatives in vivo .
- Orthogonal techniques : Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays .
Q. How can molecular docking studies be applied to predict binding modes of this compound with its target?
- Methodology :
- Protein preparation : Retrieve crystal structures (e.g., PDE4B, PDB: 3G4G) and optimize hydrogen bonding networks using Schrödinger Suite .
- Grid generation : Define active sites around co-crystallized ligands (e.g., rolipram) with a 20 Å radius .
- Post-docking analysis : Rank poses by binding energy (ΔG ≤ −8 kcal/mol) and validate via mutagenesis (e.g., Ala scanning of key residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
